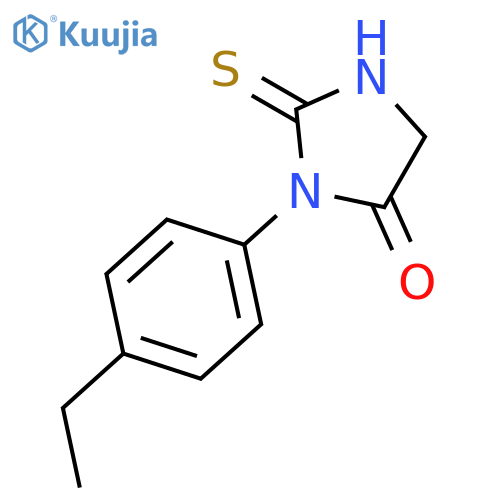

Cas no 186822-56-0 (4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo-)

4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo- 化学的及び物理的性質

名前と識別子

-

- 4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo-

- 3-(4-ethylphenyl)-2-sulfanylideneimidazolidin-4-one

- AKOS024675257

- F2739-0065

- CCG-276705

- 186822-56-0

- HMS1658O12

- 3-(4-ethylphenyl)-2-thioxoimidazolidin-4-one

-

- インチ: InChI=1S/C11H12N2OS/c1-2-8-3-5-9(6-4-8)13-10(14)7-12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15)

- InChIKey: JJIAEXZLGLKPJQ-UHFFFAOYSA-N

計算された属性

- 精确分子量: 220.06703418Da

- 同位素质量: 220.06703418Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 272

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- XLogP3: 2.2

4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2739-0065-5μmol |

3-(4-ethylphenyl)-2-sulfanylideneimidazolidin-4-one |

186822-56-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2739-0065-1mg |

3-(4-ethylphenyl)-2-sulfanylideneimidazolidin-4-one |

186822-56-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2739-0065-2mg |

3-(4-ethylphenyl)-2-sulfanylideneimidazolidin-4-one |

186822-56-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2739-0065-3mg |

3-(4-ethylphenyl)-2-sulfanylideneimidazolidin-4-one |

186822-56-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2739-0065-5mg |

3-(4-ethylphenyl)-2-sulfanylideneimidazolidin-4-one |

186822-56-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2739-0065-2μmol |

3-(4-ethylphenyl)-2-sulfanylideneimidazolidin-4-one |

186822-56-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2739-0065-4mg |

3-(4-ethylphenyl)-2-sulfanylideneimidazolidin-4-one |

186822-56-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo- 関連文献

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo-に関する追加情報

Introduction to 4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo (CAS No. 186822-56-0)

4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo, identified by its Chemical Abstracts Service (CAS) number 186822-56-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic thiazolidinone derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in medicinal chemistry. The compound’s unique framework, featuring a thioxo group at the 2-position and an ethylphenyl substituent at the 3-position, contributes to its distinct chemical properties and reactivity patterns.

The synthesis of 4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo involves intricate organic transformations that highlight the versatility of thiazole-based scaffolds. The presence of the thioxo functional group introduces electrophilic characteristics, enabling nucleophilic substitution reactions that are pivotal for further derivatization. This feature has been exploited in various synthetic strategies to develop more complex molecules with tailored biological functions. The ethylphenyl moiety, on the other hand, imparts steric and electronic influences that modulate the compound’s interactions with biological targets, making it a valuable scaffold for drug discovery.

Recent advancements in computational chemistry have facilitated a deeper understanding of the molecular interactions of 4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo. Molecular docking studies have revealed its potential binding affinity to various enzymes and receptors, suggesting applications in treating inflammatory diseases and metabolic disorders. The compound’s ability to engage with biological macromolecules has prompted investigations into its role as a lead compound for pharmacophore optimization. By leveraging structure-based drug design principles, researchers have identified key pharmacophoric elements that can be modified to enhance efficacy and reduce off-target effects.

The pharmacological profile of 4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo has been explored in several preclinical studies. These investigations have demonstrated its inhibitory activity against enzymes involved in pain signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent, offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, preliminary studies have indicated its ability to modulate neurotransmitter release, which may have implications for treating neurological disorders.

In the context of medicinal chemistry innovation, 4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo exemplifies the importance of heterocyclic compounds in developing novel therapeutic agents. The combination of a thioxo group and an ethylphenyl substituent creates a versatile platform for generating derivatives with diverse biological activities. Researchers are employing combinatorial chemistry and high-throughput screening techniques to rapidly explore the chemical space around this scaffold. Such approaches have led to the identification of novel analogs with improved pharmacokinetic profiles and enhanced target specificity.

The synthetic methodologies for preparing 4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo have been refined over recent years, enabling scalable production for both research and industrial applications. Key synthetic steps include cyclization reactions that form the thiazolidinone ring system followed by functional group transformations to introduce the desired substituents. Advances in green chemistry principles have also been integrated into these processes, minimizing waste and improving atom economy. Such sustainable practices are essential for ensuring the long-term viability of pharmaceutical manufacturing.

The future directions for research on 4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo are promising and multifaceted. Investigating its mechanism of action at a molecular level will provide insights into how it interacts with biological targets and elicits therapeutic effects. Additionally, exploring its potential as a prodrug or scaffold for covalent inhibitors could open new avenues in drug development. Collaborative efforts between academia and industry are crucial for translating laboratory findings into clinical applications that benefit patients worldwide.

In conclusion,4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo (CAS No. 186822-56-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique chemical features and biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing unmet medical needs through innovative chemical solutions.

186822-56-0 (4-Imidazolidinone, 3-(4-ethylphenyl)-2-thioxo-) Related Products

- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 24280-07-7(Ethanone, 1-(3-chlorophenyl)-, oxime)

- 1618099-61-8(2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, E)

- 2137994-24-0(5-cyclohexyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol)

- 877632-85-4(N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide)

- 1803759-87-6(1-(4-Bromo-3-(fluoromethyl)phenyl)-1-chloropropan-2-one)

- 35040-68-7(2,2-dimethyl-3-sulfanylpropanoic Acid)

- 2059917-36-9((3S,4S)-3-(propylamino)piperidin-4-ol)

- 2172500-92-2(6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one)

- 1805739-74-5(2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one)